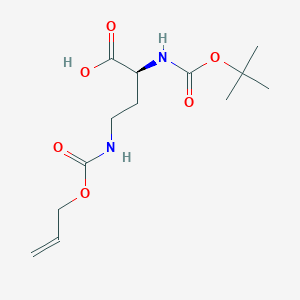

Boc-Dab(Aloc)-OH

描述

Boc-Dab(Aloc)-OH, also known as tert-butoxycarbonyl-2,4-diaminobutyric acid allyl ester, is a derivative of the amino acid 2,4-diaminobutyric acid. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino group, while the Aloc (allyloxycarbonyl) group protects the carboxyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dab(Aloc)-OH typically involves the protection of the amino and carboxyl groups of 2,4-diaminobutyric acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The carboxyl group is then protected using allyl chloroformate in the presence of a base like sodium bicarbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions

Boc-Dab(Aloc)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Aloc protecting groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Substitution Reactions: Replacement of functional groups.

Common Reagents and Conditions

Deprotection: Boc group is removed using trifluoroacetic acid, while the Aloc group is removed using palladium catalysts in the presence of nucleophiles such as morpholine.

Coupling: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used under anhydrous conditions.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Deprotection: 2,4-diaminobutyric acid.

Coupling: Peptides with this compound as a residue.

Substitution: Derivatives with modified side chains.

科学研究应用

Peptide Synthesis

Boc-Dab(Aloc)-OH is primarily employed as a building block in peptide synthesis. Its dual protecting groups enable the stepwise assembly of peptides while preventing unwanted side reactions. The Boc group protects the amino group, while the Aloc group protects the carboxyl group, both of which can be selectively removed under specific conditions.

Key Processes:

- Deprotection Reactions: The Boc and Aloc groups can be removed using trifluoroacetic acid and palladium catalysts, respectively.

- Coupling Reactions: Peptide bonds are formed with other amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) under anhydrous conditions.

Drug Development

The compound is increasingly used in the design of peptide-based drugs. Research has shown that peptides incorporating 2,4-diaminobutyric acid residues exhibit promising therapeutic properties, including antimicrobial and anticancer activities.

Bioconjugation

This compound facilitates the conjugation of peptides to other biomolecules, enhancing their functionality. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic agents.

Material Science

The compound is also explored for its potential in developing novel materials, such as hydrogels and nanomaterials. Its unique structural properties allow for the creation of materials with specific mechanical and chemical characteristics.

Case Study 1: Development of PSMA Radioligands

In a notable study focused on prostate-specific membrane antigen (PSMA) radioligands, this compound was incorporated into peptide sequences to enhance binding affinity and selectivity. Modifications at the amino acid level significantly improved biological activity, demonstrating the compound's utility in targeted therapy development.

Case Study 2: Chemoenzymatic Preparation

A study published in Nature described a convergent chemoenzymatic route for preparing chimeric macrocyclic peptides starting from Fmoc-Dab(Boc)-OH. This approach highlighted the versatility of protected amino acids in synthesizing complex peptide structures through solid-phase peptide synthesis (SPPS) methods.

作用机制

The mechanism of action of Boc-Dab(Aloc)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Aloc group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved depend on the specific application and the peptides being synthesized.

相似化合物的比较

Boc-Dab(Aloc)-OH is unique due to its dual protecting groups, which provide versatility in peptide synthesis. Similar compounds include:

Boc-Dab-OtBu: tert-butoxycarbonyl-2,4-diaminobutyric acid tert-butyl ester, which has a tert-butyl group instead of an allyl group.

Boc-Dab-Fmoc: tert-butoxycarbonyl-2,4-diaminobutyric acid fluorenylmethyloxycarbonyl ester, which has a fluorenylmethyloxycarbonyl group instead of an allyl group.

These compounds differ in their protecting groups, which affect their reactivity and suitability for specific synthetic applications.

生物活性

Boc-Dab(Aloc)-OH, a derivative of diaminobutyric acid (DAB), is a compound that has gained attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the mechanisms of action, applications, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features two important protecting groups: Boc (tert-butyloxycarbonyl) and Alloc (N-allyloxycarbonyl). These groups are crucial for the stability and reactivity of the compound during synthesis. The Boc group protects the amino group, while the Alloc group allows for selective deprotection under mild conditions, facilitating further chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active sites or altering enzyme conformations. Additionally, it may influence cellular pathways involved in signal transduction and metabolic processes .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites or alters enzyme conformation |

| Signal Transduction | Interacts with cellular pathways affecting metabolism |

| Receptor Binding | Potential agonist or antagonist activity at specific receptors |

Applications in Research

This compound is utilized in various research applications, particularly in peptide synthesis and drug development. Its ability to serve as a building block for more complex structures makes it valuable in creating novel therapeutic agents.

Case Study: Peptide Synthesis

In a study focused on developing PSMA radioligands, this compound was incorporated into peptide sequences to enhance binding affinity and selectivity for prostate-specific membrane antigen (PSMA). This approach demonstrated that modifications at the amino acid level could significantly improve biological activity .

Biological Evaluations

Research has indicated that compounds derived from this compound exhibit notable antibacterial properties. For instance, bicyclic constructs synthesized using this compound were tested against a range of Gram-negative bacteria, showing promising results in terms of potency .

Table 2: Biological Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bicyclic Construct 1 | Escherichia coli | 10 µg/mL |

| Bicyclic Construct 2 | Pseudomonas aeruginosa | 5 µg/mL |

| Bicyclic Construct 3 | Klebsiella pneumoniae | 15 µg/mL |

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHHMBPTDNIRIB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427330 | |

| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171820-73-8 | |

| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。